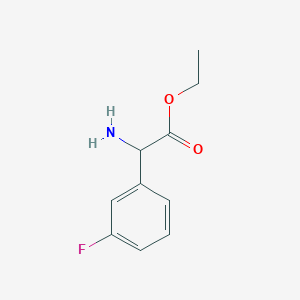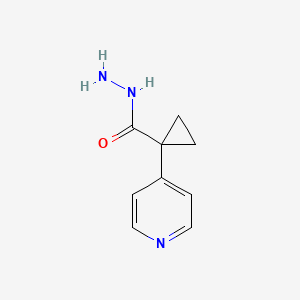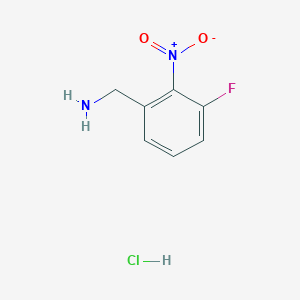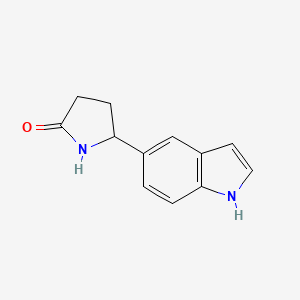
5-(1H-Indol-5-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Indol-5-yl)pyrrolidin-2-one is a compound that features an indole ring fused to a pyrrolidinone structure Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-5-yl)pyrrolidin-2-one typically involves the reaction of indole derivatives with pyrrolidinone precursors. One common method includes the reaction of N-methylindole with 1-benzyl-5-hydroxypyrrolidin-2-one, resulting in the formation of 1-benzyl-5-(1-methylindol-3-yl)pyrrolidin-2-one . Another approach involves the Mitsunobu reaction between pyrrolidines and 2-bromo-3-nitrophenol, followed by further steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(1H-Indol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce indoline derivatives.
科学研究应用
5-(1H-Indol-5-yl)pyrrolidin-2-one has various scientific research applications:
作用机制
The mechanism of action of 5-(1H-Indol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, indole derivatives have been shown to inhibit certain enzymes and modulate receptor activity, leading to their diverse biological effects .
相似化合物的比较
Similar Compounds
- 1-alkyl-5-(1H-indol-2-yl)pyrrolidin-2-ones
- 1-alkyl-5-(1H-indol-3-yl)pyrrolidin-2-ones
Uniqueness
5-(1H-Indol-5-yl)pyrrolidin-2-one is unique due to its specific substitution pattern on the indole ring and the presence of the pyrrolidinone moiety. This structural combination imparts distinct chemical and biological properties compared to other indole derivatives .
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
5-(1H-indol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-4-3-11(14-12)8-1-2-10-9(7-8)5-6-13-10/h1-2,5-7,11,13H,3-4H2,(H,14,15) |
InChI 键 |
RGMKPKADQSGPML-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1C2=CC3=C(C=C2)NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


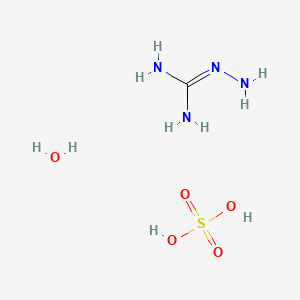
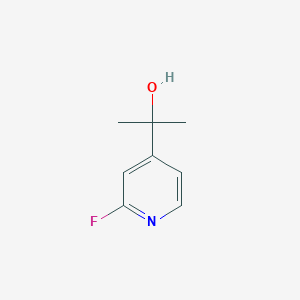


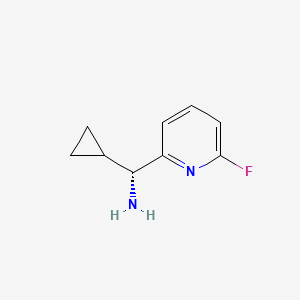
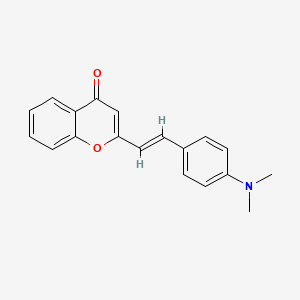
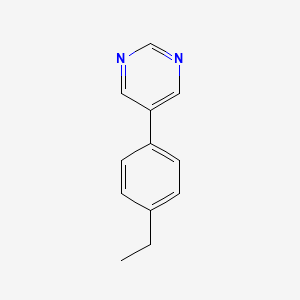

![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)
